槐豆芪甲

描述

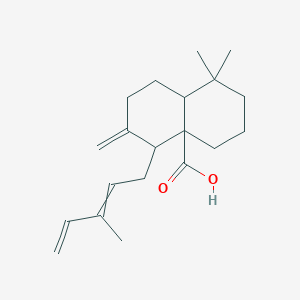

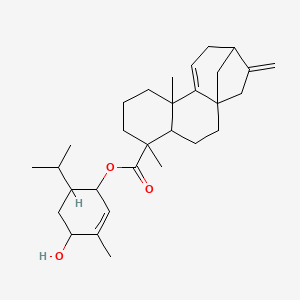

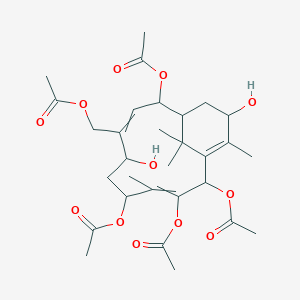

Sophoracarpan A is a chemical compound with the molecular formula C17H16O5 . It is derived from the genus Sophora, which is known for its broad spectrum of secondary metabolites . The compound has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da .

Synthesis Analysis

The total synthesis of Sophoracarpan A has been achieved using ortho- and para-quinone methide chemistry . This synthesis was part of a unified approach that also included the synthesis of medicarpin and kushecarpin A from a common intermediate .

Molecular Structure Analysis

Sophoracarpan A has a complex molecular structure. It has three defined stereocentres . The systematic name of Sophoracarpan A is (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan .

科学研究应用

分离和化学结构解析: 槐豆芪甲从毛槐中分离得到,其结构利用光谱方法解析。该化合物被表征为 6β,9-二甲氧基-3-羟基蝶豆素 (Kinoshita, Ichinose, Takahashi, Ho, Wu, & Sankawa, 1990).

抗氧化活性: 对黄花槐根的研究发现槐豆芪甲是几种化合物之一,突出了其通过自由基清除试验评估的潜在抗氧化特性 (Lin, Li, He, Li, Long, Zhang, & Zeng, 2022).

合成和结构修订: 采用邻位和对位醌甲基化学生成了一种统一的合成方法来合成槐豆芪甲等化合物。这项研究还涉及槐豆芪甲的相对立体化学的重新分配 (Feng, Bai, & Pettus, 2015).

在植物细胞培养中的生物合成: 对黄花槐细胞培养的研究表明,茉莉酸甲酯和甲基-β-环糊精共同处理会增加蝶豆素的积累,包括槐豆芪甲,表明其在植物细胞培养中具有潜在的生产能力 (Kim, Jeong, Park, Park, Lee, Lee, Kim, Ha, Kim, Kim, Ryu, & Jeong, 2020).

未来方向

属性

IUPAC Name |

(6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFFCPQILOKFG-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SophoracarpanA | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

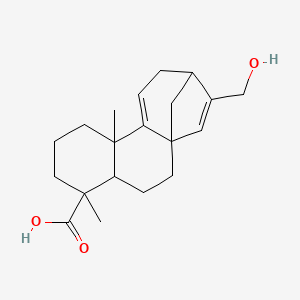

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)